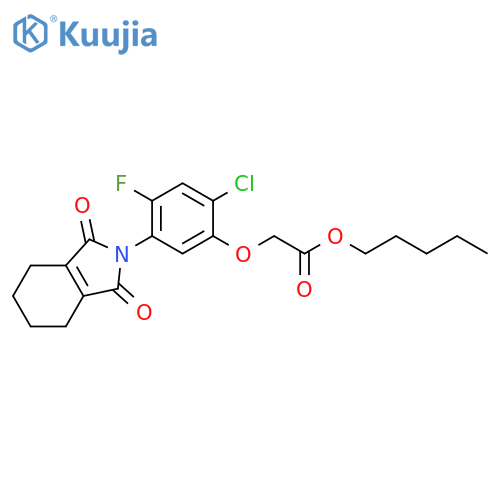

Synthesis of novel herbicide flumiclorac-pentyl

,

Nongyao Kexue Yu Guanli,

2009,

30(6),

33-35